molecular formula C18H16F3NO3 B7505104 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No. B7505104
M. Wt: 351.3 g/mol
InChI Key: FLLMPDOZCJOMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by a group of researchers led by Dr. Xiaodong Cheng at Emory University School of Medicine. Since then, BIX-01294 has been extensively studied for its potential applications in epigenetics research, cancer therapy, and neurological disorders.

Mechanism of Action

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide acts by binding to the SET domain of G9a, which is responsible for its catalytic activity. This binding prevents the formation of the G9a-SET complex, which is required for the methylation of histone H3. As a result, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide inhibits the activity of G9a and reduces the level of histone H3 methylation.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects. Inhibition of G9a by N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide has been associated with increased expression of genes involved in cell differentiation and development. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide has been shown to improve cognitive function in animal models of neurological disorders, suggesting its potential application in the treatment of such disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide is its specificity for G9a, which allows for the selective inhibition of histone H3 methylation. This specificity makes N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide a valuable tool for studying the role of G9a in gene regulation and epigenetics. However, one limitation of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of G9a in some experiments.

Future Directions

There are several future directions for the use of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide in scientific research. One potential application is in the study of epigenetic regulation in cancer cells. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting G9a, making it a potential candidate for cancer therapy. Another potential application is in the study of neurological disorders. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide has been shown to improve cognitive function in animal models of such disorders, suggesting its potential as a therapeutic agent. Finally, further research is needed to optimize the potency of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide and to develop more selective inhibitors of G9a that can be used in a wider range of experiments.
Conclusion:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide is a small molecule inhibitor that has been widely used in scientific research for its potential applications in epigenetics research, cancer therapy, and neurological disorders. Its specificity for G9a makes it a valuable tool for studying the role of this enzyme in gene regulation and epigenetics. While there are limitations to its use, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide has shown promise in a range of experiments and is likely to continue to be an important tool in scientific research in the future.

Synthesis Methods

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide can be synthesized using a multistep process. The starting material is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-5-trifluoromethylbenzoic acid to give the amide product. Finally, the amide is treated with ethylene diamine to introduce the ethylamine group, resulting in the final product, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide has been widely used in scientific research as a selective inhibitor of G9a histone methyltransferase. G9a is an enzyme that catalyzes the methylation of lysine 9 on histone H3, a modification that is associated with gene silencing. By inhibiting G9a, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide can prevent the methylation of histone H3 and thus regulate gene expression.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c1-11(12-6-7-15-16(10-12)25-9-8-24-15)22-17(23)13-4-2-3-5-14(13)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLMPDOZCJOMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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